2-((Dimethylamino)methyl)-6-ethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-((Dimethylamino)methyl)-6-ethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes a dimethylamino group, an ethyl group, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-6-ethyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the alkylation of 2,3-dihydro-1H-inden-1-one with an appropriate alkylating agent, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-6-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((Dimethylamino)methyl)-6-ethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-6-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-((Dimethylamino)methyl)-6-methyl-2,3-dihydro-1H-inden-1-one
- 2-((Dimethylamino)methyl)-6-propyl-2,3-dihydro-1H-inden-1-one
- 2-((Dimethylamino)methyl)-6-isopropyl-2,3-dihydro-1H-inden-1-one
Uniqueness
2-((Dimethylamino)methyl)-6-ethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect the compound’s steric and electronic properties, distinguishing it from similar compounds with different alkyl groups.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H19NO/c1-4-10-5-6-11-8-12(9-15(2)3)14(16)13(11)7-10/h5-7,12H,4,8-9H2,1-3H3 |
InChI Key |
XXFQGQMZEHYILN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC(C2=O)CN(C)C)C=C1 |
Origin of Product |
United States |
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